Pneumocandin A0
Description
Contextualization within the Echinocandin Class of Antifungal Agents
The echinocandins are a class of antifungal drugs characterized by a unique mechanism of action: the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. uniprot.orgwikipedia.org This enzyme is vital for the biosynthesis of β-(1,3)-D-glucan, an essential polymer in the cell walls of many pathogenic fungi, but it is absent in mammalian cells. wikipedia.org This specificity provides a selective advantage for these antifungal agents.
Structurally, echinocandins are cyclic lipopeptides. nih.gov They consist of a cyclic hexapeptide core N-acylated with a fatty acid side chain. nih.gov This lipid tail is crucial for anchoring the drug to the fungal cell membrane, a prerequisite for its bioactivity. nih.gov Pneumocandin A0 fits this structural archetype, possessing a complex cyclic peptide nucleus and a 10R,12S-dimethylmyristoyl lipid side chain. nih.govasm.org
The echinocandin class includes several naturally occurring compounds, such as echinocandin B and aculeacins, as well as important semi-synthetic derivatives that are used clinically. nih.govnih.gov These derivatives, including caspofungin, micafungin (B1204384), and anidulafungin (B1665494), were developed from natural echinocandin precursors to improve their pharmacological properties. nih.govnih.gov this compound is structurally related to Pneumocandin B0, the direct natural product precursor for the semi-synthetic drug caspofungin. nih.govgoogle.com
| Property | Value |
|---|---|
| Molecular Formula | C51H82N8O17 |
| Molecular Weight | 1079.24 g/mol |
| Core Structure | Cyclic hexapeptide nih.gov |
| Side Chain | 10R,12S-dimethylmyristoyl nih.gov |
| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase cymitquimica.comuniprot.org |
Historical Academic Perspectives on the Discovery and Isolation of this compound
The discovery of this compound was a result of natural product screening programs at Merck & Co. Research Laboratories. nih.gov In 1989, researchers reported it as a metabolite of the Helotiales species Glarea lozoyensis (strain ATCC 20868). nih.gov This fungus was first isolated in 1985 from a water sample collected in Madrid, Spain. doe.govresearchgate.nettandfonline.com
Initially, the producing fungus was misidentified as Zalerion arboricola. nih.govdoe.govtandfonline.com It was only later, after analysis of morphological and molecular data, that the fungus was correctly identified and described as a new anamorphic genus and species, Glarea lozoyensis. doe.govtandfonline.com The antifungal activity was first detected in 1986 through a yeast cell wall inhibition assay. doe.gov
The isolation of this compound from fermentation broths was a significant focus of early research. nih.gov It was identified as the most prevalent pneumocandin produced by the wild-type strain of G. lozoyensis. nih.gov The initial fermentation yields were quite low, starting at approximately 5.8 mg/L. nih.gov Subsequent research focused on optimizing fermentation conditions to increase these yields. nih.govoup.com The discovery of this compound and the related, less abundant Pneumocandin B0, was a pivotal step in echinocandin research, ultimately leading to the development of caspofungin. nih.govnih.govrsc.org
Overview of Academic Research Trajectories for this compound
Academic research on this compound has followed several key trajectories since its discovery. A major focus has been its biosynthesis and its relationship with Pneumocandin B0. This compound and B0 differ at position 6 of the peptide core; A0 contains (2S,3S,4S)-3-hydroxy-4-methyl-L-proline, derived from L-leucine, while B0 contains trans-3-hydroxy-L-proline, derived from L-proline. nih.govnih.govasm.org In wild-type G. lozoyensis, this compound is the dominant product, with a production ratio of approximately 7:1 over Pneumocandin B0. nih.govnih.gov
Because Pneumocandin B0 was selected as the starting material for the semi-synthesis of the clinically important drug caspofungin, a significant research effort was directed at understanding and engineering the biosynthetic pathway to favor B0 production. nih.govrsc.org This led to the identification of the pneumocandin biosynthetic gene cluster. nih.gov A key discovery was the role of the gene GLOXY4, which encodes an α-ketoglutarate-dependent oxygenase responsible for converting L-leucine into the 4S-methyl-L-proline residue unique to this compound. wikipedia.orgnih.govasm.org Disrupting or "knocking out" this gene effectively abolishes the production of this compound and redirects the pathway to exclusively produce Pneumocandin B0, significantly increasing its yield. nih.govresearchgate.net
| Feature | This compound | Pneumocandin B0 |
|---|---|---|
| Prevalence (Wild-Type) | Major product nih.govasm.org | Minor product wikipedia.orgnih.gov |
| Amino Acid at Position 6 | (2S,3S,4S)-3-hydroxy-4-methyl-L-proline nih.gov | trans-3-hydroxy-L-proline nih.gov |
| Amino Acid Precursor | L-leucine uniprot.orgasm.org | L-proline uniprot.org |
| Key Biosynthetic Enzyme | GLOXY4 oxygenase wikipedia.orgnih.gov | GloF dioxygenase nih.gov |
| Role in Drug Synthesis | - | Precursor for Caspofungin nih.govrsc.org |
Properties
Molecular Formula |
C51H82N8O17 |
|---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
N-[(3S,6S,9S,15S,18R,24S)-3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27?,28?,31?,32-,33+,34?,35?,38+,39+,40+,41+,42?,43?,44?,47?/m1/s1 |
InChI Key |
DFQUSLQYURJBIT-VDWVOOJSSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1CC(C(NC(=O)[C@@H]2C(C(CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CC(CN3C(=O)[C@@H](NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Synonyms |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Origin of Product |
United States |
Microbial Production and Bioprocess Optimization of Pneumocandin A0
Identification of Producer Organisms: Glarea lozoyensis and Zalerion arboricola as Fungal Sources
Pneumocandin A0 is produced by the filamentous fungi Glarea lozoyensis and Zalerion arboricola. asm.orgnih.gov Initially, the producing organism was identified as Zalerion arboricola. tandfonline.com However, later studies, combining morphological and molecular data, led to the reclassification of the primary producer as a new anamorphic genus and species, Glarea lozoyensis. tandfonline.com
In wild-type strains of Glarea lozoyensis, this compound is the most abundant pneumocandin produced. nih.gov The ratio of this compound to its analogue, Pneumocandin B0, in wild-type fermentations is approximately 7:1. nih.gov Strains of G. lozoyensis have been isolated from various geographical locations, including Spain, Argentina, and the USA, all demonstrating the capacity to produce this compound. tandfonline.comresearchgate.net
Zalerion arboricola ATCC 20868 is also a known producer of this compound. nih.gov Research has focused on this strain for the discovery of other related pneumocandins and for the optimization of production through mutation and medium manipulation. nih.govnih.gov
Fermentation Strategies for this compound Production
The production of this compound is carried out through fermentation, a process that can be optimized to increase titers.
Submerged Culture Techniques
Submerged culture is the primary method used for the production of this compound. oup.comnih.gov This technique involves growing the fungus in a liquid fermentation medium within a bioreactor. A significant challenge in the submerged culture of filamentous fungi like G. lozoyensis is the high viscosity of the broth, which can lead to poor oxygen solubility and mass transfer, thereby limiting product yield. frontiersin.orgfrontiersin.org
Nutritional and Environmental Parameters Influencing this compound Titer
Several nutritional and environmental factors have a profound impact on the production of this compound.
Carbon Source: The choice of carbon source is critical. High concentrations of mannitol (B672) have been shown to significantly increase the yield of this compound compared to glycerol (B35011). oup.comnih.gov In magnesium-limited media, mannitol is consumed more slowly, allowing for a prolonged production phase. nih.gov The combination of mannitol and glucose as co-fermentation carbon sources has been reported to increase the yield of the related Pneumocandin B0 by 65%. nih.gov
Nitrogen Source: Various nitrogen sources have been investigated to improve production. In one study, using cotton seed powder as a nitrogen source in the seed medium for G. lozoyensis led to a 22.9% increase in Pneumocandin B0 yield in flask cultures and a 40% increase in a 50-L fermenter. frontiersin.orgnih.gov This was attributed to the formation of small, compact pellets, which improved broth rheology and oxygen transfer. frontiersin.orgfrontiersin.org Other nitrogen sources like Pharmamedia have also been shown to increase production by 10- to 20-fold. nih.gov
Trace Elements: Magnesium availability plays a crucial role. A magnesium-limited medium was found to support the biphasic production of Pneumocandins A0 and B0, leading to a four-fold increase in this compound yield. oup.comnih.gov While magnesium supplementation stimulates fungal growth, it can decrease the final product titer by promoting rapid consumption of the carbon source. nih.govoup.com
pH and Temperature: The pH of the culture medium can affect the stability of the product. For Pneumocandin B0, a pH below 4.0 or above 8.0 has a negative impact. nih.gov The optimal temperature for production by G. lozoyensis is between 23.5 and 25°C, with growth being inhibited at temperatures of 28°C and above. nih.gov
Medium Optimization for Enhanced Yields of this compound and Related Analogues
Significant efforts have been made to optimize the fermentation medium to maximize the production of this compound and its analogues.
One study developed a simplified, magnesium-limited liquid fermentation medium for Z. arboricola that resulted in at least a four-fold increase in this compound yields. oup.comnih.gov This medium utilized high levels of mannitol as the primary carbon source. oup.comnih.gov In batch cultures with this medium, this compound production was biphasic, starting during the growth phase and increasing significantly after rapid growth had ceased, reaching titers greater than 500 µg/mL by day 21. nih.govoup.com For a mutant strain of Z. arboricola producing Pneumocandin B0, the same medium yielded titers of 800 µg/mL. nih.gov
Another approach involved the design of a simple medium (S2), composed of D-mannitol, peptonized milk, lactic acid, glycine, KH2PO4, and trace elements, which supported the production of various pneumocandins by Z. arboricola. nih.gov Further improvements were achieved by adding soybean oil to the S2 medium and by developing a new series of media containing Pharmamedia as the nitrogen source, which increased production by 10- to 20-fold. nih.gov
The following table summarizes the impact of different medium components on Pneumocandin production:
| Medium Component | Effect on Production | Organism | Reference |
| High Mannitol | Increased yield | Zalerion arboricola | oup.comnih.gov |
| Magnesium Limitation | Increased yield | Zalerion arboricola | oup.comnih.gov |
| Soybean Oil | Improved yields | Zalerion arboricola | nih.gov |
| Pharmamedia | 10-20 fold increase in production | Zalerion arboricola | nih.gov |
| Cotton Seed Powder | 22.9% increase in flask, 40% in fermenter | Glarea lozoyensis | frontiersin.orgnih.gov |
Mutation of the producing strains has also been a successful strategy. Treatment of Z. arboricola with mutagens like N-nitroso-N-methylurethane or N-methyl-N'-nitro-N-nitrosoguanidine led to the isolation of mutants that exclusively produced other pneumocandins or had a 2.5-fold increase in this compound yield. nih.gov
Advanced Structural Elucidation and Core Chemical Architecture of Pneumocandin A0
Overview of the Cyclic Hexapeptide Core in Pneumocandin A0
The core of this compound is a cyclic hexapeptide, a ring structure composed of six amino acid residues. researchgate.netchina-sinoway.com This cyclic nature is a hallmark of the echinocandin family and is crucial for its antifungal mechanism. The biosynthesis of this core is a complex process carried out by nonribosomal peptide synthetases (NRPSs). nih.gov
The specific amino acid sequence of the hexapeptide core in this compound is a key determinant of its identity and biological function. It contains several non-proteinogenic (not found in proteins) and hydroxylated amino acids, which are critical for its interaction with the target enzyme in fungi. asm.org The amino acids that constitute the cyclic core include L-ornithine, L-threonine, and various modified proline and tyrosine residues. uniprot.org
| Position in Hexapeptide Core | Amino Acid Residue |
|---|---|
| 1 | (4R,5R)-dihydroxy-L-ornithine |
| 2 | L-threonine |
| 3 | 4R-hydroxy-L-proline |
| 4 | (3S,4S)-dihydroxy-L-homotyrosine |
| 5 | 3R-hydroxy-L-glutamine |
| 6 | 3S-hydroxy-4S-methyl-L-proline |
Characterization of the Acyl Fatty Acid Side Chain (e.g., 10,12-dimethylmyristoyl)
Attached to the cyclic hexapeptide core of this compound is a lipid side chain, specifically a 10,12-dimethylmyristoyl group. researchgate.netnih.gov This lipophilic tail is essential for the antifungal activity of the molecule, acting as an anchor that embeds the compound into the fungal cell membrane. nih.gov The biosynthesis of this unique branched-chain fatty acid is accomplished by a dedicated polyketide synthase (PKS). nih.gov
Stereochemical Analysis of Non-Proteinogenic Amino Acid Constituents
A significant aspect of this compound's complexity lies in its numerous non-proteinogenic amino acids, many of which possess specific stereochemistry that is vital for its biological function. These unusual amino acids are introduced and modified by a suite of specialized enzymes during biosynthesis. asm.org
Key non-proteinogenic amino acids in this compound include:
(4R,5R)-dihydroxy-L-ornithine: This doubly hydroxylated amino acid is found at the first position of the peptide ring.
4R-hydroxy-L-proline: A hydroxylated proline derivative at the third position. asm.org
(3S,4S)-dihydroxy-L-homotyrosine: A hydroxylated and extended version of tyrosine at the fourth position. asm.org
3R-hydroxy-L-glutamine: A hydroxylated glutamine residue at the fifth position, which distinguishes pneumocandins from other echinocandins that typically have threonine at this position. asm.org
(3S,4S)-3-hydroxy-4-methyl-L-proline: A doubly modified proline at the sixth position, derived from L-leucine. asm.orgnih.gov The stereochemistry of this residue is crucial and is a defining feature of this compound. nih.gov
The precise stereochemical configuration of these residues is determined by specific hydroxylases and other modifying enzymes encoded within the pneumocandin biosynthetic gene cluster. uniprot.orgresearchgate.net For instance, a single proline hydroxylase, GloF, is responsible for producing both trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline, the latter being incorporated into Pneumocandin B0. nih.govnih.gov
Comparative Structural Analysis within the Pneumocandin Family (e.g., Pneumocandin B0 vs. This compound)
This compound is the most abundant pneumocandin produced by the wild-type fungus Glarea lozoyensis. asm.org However, the same organism also produces other related compounds, most notably Pneumocandin B0. nih.gov The primary structural difference between this compound and Pneumocandin B0 lies in the amino acid at the sixth position of the hexapeptide core. asm.org
| Compound | Amino Acid at Position 6 | Precursor Amino Acid |
|---|---|---|
| This compound | 3S-hydroxy-4S-methyl-L-proline | L-leucine |
| Pneumocandin B0 | 3S-hydroxy-L-proline | L-proline |
This seemingly minor difference has significant implications. Pneumocandin B0 was selected as the starting material for the semisynthesis of the antifungal drug caspofungin due to its superior potency and spectrum of activity. asm.org The production of Pneumocandin B0 exclusively can be achieved by disrupting the gene GLOXY4, which encodes the oxygenase responsible for converting L-leucine into the 4S-methyl-L-proline precursor needed for this compound synthesis. asm.orgwikipedia.org In the absence of this precursor, the biosynthetic machinery incorporates 3S-hydroxy-L-proline instead, leading to the formation of Pneumocandin B0. asm.org
While both this compound and B0 share the same 10,12-dimethylmyristoyl side chain, other pneumocandins, such as Pneumocandin C0, can have variations in this lipid tail. google.com The structural diversity within the pneumocandin family, arising from variations in both the peptide core and the lipid side chain, provides a rich source for the development of new antifungal agents.
Biosynthetic Pathway of Pneumocandin A0
Elucidation of the Pneumocandin Biosynthetic Gene Cluster in Glarea lozoyensis
The genetic blueprint for Pneumocandin A0 synthesis is encoded within a large biosynthetic gene cluster (BGC) in Glarea lozoyensis. nih.govdoe.govkegg.jp The elucidation of this cluster was achieved through whole-genome sequencing of the wild-type strain, ATCC 20868. nih.govdoe.gov Spanning approximately 66 kilobases, the cluster comprises 16 genes, including two core synthases, several modifying enzymes, and genes for the synthesis of the non-proteinogenic amino acid L-homotyrosine. nih.govresearchgate.net This makes the pneumocandin BGC significantly more organized and autonomous compared to the clusters of other echinocandins, such as echinocandin B. nih.gov
Key to the identification and functional confirmation of the cluster were gene knockout experiments. nih.govdoe.gov Deletion of the core nonribosomal peptide synthetase (NRPS) gene, glnrps4, and the polyketide synthase (PKS) gene, glpks4, resulted in the complete abolishment of pneumocandin production, confirming their essential roles in the pathway. nih.gov The cluster also contains genes encoding for transporters, like an ABC transporter, which is believed to export the antifungal compound, preventing its accumulation to toxic levels within the fungal cells. nih.gov
Enzymatic Machinery: Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly
The assembly of this compound is a hybrid process, leveraging the coordinated action of a Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS). nih.govuniprot.orgrsc.org These two core enzymes, GLPKS4 and GLNRPS4, are encoded by genes located centrally within the biosynthetic cluster. rsc.orgasm.org
Role of GLPKS4 in Side Chain Elongation
The characteristic lipid side chain of this compound, a 10R,12S-dimethylmyristoyl moiety, is synthesized by the highly reducing polyketide synthase, GLPKS4. uniprot.orgrsc.orgasm.org Unlike some other echinocandins where the acyl side chain is derived from cytosolic fatty acids, pneumocandins have a dedicated PKS for this purpose. asm.org The glpks4 gene encodes a large protein of 2,531 amino acids and contains a methyltransferase domain, which is essential for the incorporation of the two methyl groups onto the polyketide chain. nih.gov The synthesized 10,12-dimethylmyristic acid is then released from GLPKS4. uniprot.org A putative type II thioesterase, encoded by GLHYD, is thought to be necessary for the optimal function and turnover of GLPKS4. researchgate.netuniprot.org Following its synthesis, the fatty acid is activated by an acyl-AMP ligase (GLligase) before being transferred to the NRPS machinery. uniprot.org
Role of GLNRPS4 in Cyclic Hexapeptide Formation
The cyclic hexapeptide core of this compound is assembled by the large, multi-modular nonribosomal peptide synthetase, GLNRPS4. nih.govuniprot.orgrsc.org This enzyme is responsible for the sequential condensation of the six amino acid residues that form the peptide backbone. uniprot.orgrsc.org The process is initiated by the acylation of the first amino acid, L-ornithine, with the 10R,12S-dimethylmyristoyl side chain delivered from GLPKS4. uniprot.org
Following this lipoinitiation, GLNRPS4 sequentially adds the remaining amino acids: 4R-hydroxyl-L-proline, 3S-hydroxyl-L-homotyrosine, 3R-hydroxyl-L-glutamine, and finally, 3S-hydroxyl-4S-methyl-L-proline for this compound. uniprot.org Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The final step in the assembly is the cyclization of the linear lipohexapeptide, a reaction catalyzed by the terminal condensation (C) domain of GLNRPS4, which forms a peptide bond between the N-terminal L-ornithine and the C-terminal proline derivative. uniprot.orgrsc.org
Tailoring Enzymes and Post-Assembly Modifications
The structural complexity and biological activity of this compound are further enhanced by a series of post-assembly modifications, primarily hydroxylation reactions. These are catalyzed by a suite of tailoring enzymes encoded within the gene cluster, including dioxygenases and cytochrome P450 monooxygenases. nih.govnih.govresearchgate.net
Hydroxylation Reactions Mediated by Dioxygenases and Cytochrome P450 Monooxygenases
The pneumocandin biosynthetic gene cluster encodes several oxygenases that are crucial for the hydroxylation of the amino acid precursors and the final lipopeptide. acs.orgnih.gov These include four non-heme iron, α-ketoglutarate-dependent dioxygenases (GLOXY1, GLOXY2, GLOXY3, and GLOXY4) and two cytochrome P450 monooxygenases (gloP/GLP450-1 and gloO/GLP450-2). uniprot.orgnih.govresearchgate.net
GLOXY1 is responsible for the 3-hydroxylation of the L-homotyrosine residue. uniprot.orgresearchgate.net
GLOXY2 (also known as GloF) is a proline hydroxylase that catalyzes the formation of both 4R-hydroxyl-L-proline and 3S-hydroxyl-L-proline from L-proline. uniprot.orgasm.orgnih.gov
GLOXY3 is likely responsible for the 3R-hydroxylation of L-glutamine. uniprot.org
GLOXY4 plays a critical role in the biosynthesis of this compound by catalyzing the cyclization of L-leucine to form 4S-methyl-L-proline, which is then further hydroxylated. uniprot.orgasm.org
gloP/GLP450-1 is a cytochrome P450 monooxygenase that carries out the C-4 hydroxylation of the 3S-hydroxyl-L-homotyrosine residue. uniprot.org
gloO/GLP450-2 is another cytochrome P450 monooxygenase responsible for the dihydroxylation of L-ornithine at the C-4 and C-5 positions. uniprot.org
Genetic inactivation of these tailoring enzymes has led to the generation of numerous pneumocandin analogs with varying degrees of hydroxylation, providing valuable insights into their structure-activity relationships. researchgate.netacs.org
Origins of Hydroxylated Amino Acid Residues
The various hydroxylated amino acids incorporated into the this compound structure have distinct origins, a fact established through precursor feeding studies and genetic analysis. nih.govasm.org
3S-hydroxyl-4S-methyl-L-proline : This unique amino acid residue, characteristic of this compound, is derived from L-leucine . asm.org The biosynthesis involves the cyclization of L-leucine to form 4S-methyl-L-proline, a reaction catalyzed by the dioxygenase GLOXY4. uniprot.orgasm.org This is then followed by hydroxylation.
4R-hydroxyl-L-proline and 3S-hydroxyl-L-proline : These residues originate from L-proline . asm.org The enzyme GLOXY2 (GloF) is a versatile proline hydroxylase that can produce both trans-4- and trans-3-hydroxyproline. acs.orgresearchgate.net
3R-hydroxyl-L-glutamine : This residue is formed from L-glutamine , with the hydroxylation likely catalyzed by the dioxygenase GLOXY3. uniprot.org
3S,4S-dihydroxy-L-homotyrosine : The precursor, L-homotyrosine , is itself synthesized by a set of genes within the pneumocandin cluster. nih.gov It is then sequentially hydroxylated at the C-3 and C-4 positions by GLOXY1 and GLP450-1, respectively. uniprot.org
The intricate interplay of these biosynthetic and tailoring enzymes results in the precise assembly and modification of this compound, a molecule with potent and specific antifungal activity.
Table of Enzymes and their Functions in this compound Biosynthesis
| Enzyme (Gene) | Class | Function |
|---|---|---|
| GLPKS4 (glpks4) | Polyketide Synthase (PKS) | Synthesizes the 10R,12S-dimethylmyristoyl side chain. uniprot.orgrsc.orgasm.org |
| GLNRPS4 (glnrps4) | Nonribosomal Peptide Synthetase (NRPS) | Assembles the cyclic hexapeptide core. nih.govuniprot.orgrsc.org |
| GLOXY1 | Dioxygenase | Catalyzes 3-hydroxylation of L-homotyrosine. uniprot.orgresearchgate.net |
| GLOXY2 (GloF) | Dioxygenase (Proline Hydroxylase) | Generates 4R-hydroxyl-L-proline and 3S-hydroxyl-L-proline from L-proline. uniprot.orgasm.orgnih.gov |
| GLOXY3 | Dioxygenase | Presumed to catalyze 3R-hydroxylation of L-glutamine. uniprot.org |
| GLOXY4 | Dioxygenase | Catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline. uniprot.orgasm.org |
| gloP/GLP450-1 | Cytochrome P450 Monooxygenase | Catalyzes C-4 hydroxylation of 3S-hydroxyl-L-homotyrosine. uniprot.org |
| gloO/GLP450-2 | Cytochrome P450 Monooxygenase | Catalyzes dihydroxylation of L-ornithine at C-4 and C-5. uniprot.org |
| GLligase | Acyl-AMP Ligase | Activates the fatty acid side chain for transfer to the NRPS. uniprot.org |
| GLHYD | Thioesterase | Aids in the optimal function of GLPKS4. researchgate.netuniprot.org |
Specificity of Amino Acid Incorporation (e.g., 3S-hydroxyl-4S-methyl-L-proline from L-leucine in this compound vs. 3S-hydroxyl-L-proline in Pneumocandin B0)
The structural divergence between this compound and Pneumocandin B0, two lipohexapeptides produced by the fungus Glarea lozoyensis, is determined by the specific incorporation of a non-proteinogenic amino acid at the sixth position of the cyclic peptide core. nih.govasm.org In the wild-type fungus, the biosynthesis of this compound is the predominant route, with a production ratio of approximately 7:1 over Pneumocandin B0. nih.govasm.org This specificity is rooted in the distinct origins of their respective substituted proline residues. nih.govjst.go.jp this compound features a (3S,4S)-3-hydroxy-4-methyl-L-proline residue, which is biosynthetically derived from L-leucine. nih.govuniprot.org In contrast, Pneumocandin B0 contains a 3S-hydroxyl-L-proline residue at the same position, which originates from L-proline. nih.govuniprot.org
The critical enzymatic step differentiating these two pathways is the cyclization of L-leucine to form the 4S-methyl-L-proline scaffold required for this compound. nih.govnih.gov This reaction is catalyzed by GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase encoded within the pneumocandin biosynthetic gene cluster. nih.govwikipedia.orgasm.org The GLOXY4 enzyme facilitates the cyclization of L-leucine, a crucial step that precedes hydroxylation to form the final (3S,4S)-3-hydroxy-4-methyl-L-proline residue. nih.govuniprot.org The subsequent hydroxylation at the C-3 position is catalyzed by another enzyme, GloF (also known as GLOXY2), which is a proline hydroxylase. nih.govasm.orgasm.org
The central role of GLOXY4 in directing the synthesis towards this compound has been confirmed through genetic engineering studies. Disruption or inactivation of the GLOXY4 gene completely abolishes the production of this compound. nih.govasm.orgresearchgate.net In these GLOXY4-deficient mutants, the nonribosomal peptide synthetase (NRPS) machinery defaults to incorporating 3S-hydroxyl-L-proline, which is derived from the hydroxylation of L-proline by the enzyme GloF. nih.govwikipedia.org This rerouting of the biosynthetic pathway results in the exclusive production of Pneumocandin B0. nih.govwikipedia.orgresearchgate.net Retrospective analysis of chemically mutated strains that exclusively produce Pneumocandin B0 revealed that mutations in the GLOXY4 gene were responsible for the altered product profile. nih.govnih.gov This demonstrates that the specificity of the adenylation domain of the nonribosomal peptide synthetase is not absolute and can accept the alternative proline derivative when its primary substrate, the L-leucine-derived residue, is unavailable. asm.org
Research Findings on Amino Acid Incorporation
The table below summarizes the key distinctions in the biosynthetic pathways leading to the variable amino acid residue in Pneumocandins A0 and B0.
| Feature | This compound | Pneumocandin B0 |
|---|---|---|
| Final Compound | (3S,4S)-3-hydroxy-4-methyl-L-proline | 3S-hydroxyl-L-proline |
| Amino Acid Precursor | L-leucine nih.govuniprot.org | L-proline nih.govuniprot.org |
| Key Differentiating Enzyme | GLOXY4 (L-leucine cyclization) nih.govwikipedia.org | GloF/GLOXY2 (L-proline hydroxylation) uniprot.orgasm.org |
| Production in Wild-Type | Major product (approx. 7:1 ratio to B0) nih.gov | Minor product asm.org |
| Effect of GLOXY4 Gene Disruption | Production abolished nih.govresearchgate.net | Becomes the exclusive product nih.govwikipedia.orgasm.org |
Detailed Research on GLOXY4 Function
Genetic studies have been pivotal in elucidating the precise function of the GLOXY4 enzyme. The following table outlines key experimental findings.
| Research Finding | Methodology | Outcome | Reference |
|---|---|---|---|
| Identification of GLOXY4's role | Gene disruption via Agrobacterium tumefaciens-mediated transformation | Disruption of the GLOXY4 gene eliminated this compound production and led to a 9.5-fold increase in Pneumocandin B0. | nih.govnih.gov |
| Confirmation of L-leucine cyclization | Homology comparison with EcdK from the echinocandin B pathway and analysis of gene knockout mutants | GLOXY4 was confirmed to be essential for the cyclization of L-leucine to form the 4S-methyl-L-proline core of the distinctive amino acid in this compound. | nih.govasm.org |
| Analysis of production-shifted mutants | Retrospective genomic analysis of a mutant strain (ATCC 74030) that exclusively produces Pneumocandin B0 | Identified two amino acid mutations in the GLOXY4 protein (termed GloC in this strain) that disrupted its function, causing the shift in production from A0 to B0. | nih.govnih.gov |
Molecular Mechanism of Antifungal Action of Pneumocandin A0
Inhibition of β-(1,3)-D-Glucan Synthase by Pneumocandin A0
This compound exerts its antifungal effect by directly inhibiting the activity of β-(1,3)-D-glucan synthase (EC 2.4.1.34). asm.orgscispace.com This enzyme is a transmembrane protein complex responsible for catalyzing the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide polymer that constitutes a major structural component of the fungal cell wall. asm.orgscispace.com The inhibition of this enzyme by this compound is non-competitive, meaning it does not compete with the enzyme's natural substrate, UDP-glucose. nih.gov Instead, it binds to a different site on the enzyme, altering its conformation and preventing the formation of the glucan polymer. scispace.comacs.org
The potency of this compound in inhibiting this enzyme has been quantified through in vitro assays. Research has demonstrated its inhibitory concentration (IC50) against β-(1,3)-D-glucan synthase from Candida albicans. One study reported an IC50 value of 1.25 µM in a fluorescent-based assay and 1.0 µM in a radioactivity-based assay. asm.org
Table 1: In vitro Inhibition of Candida albicans β-(1,3)-D-Glucan Synthase by this compound
| Assay Method | IC50 Value (µM) | Reference |
|---|---|---|
| Fluorescent Assay | 1.25 | asm.org |
| Radioactivity Assay | 1.0 | asm.org |
Consequences of β-(1,3)-D-Glucan Synthesis Disruption on Fungal Cell Wall Integrity
The inhibition of β-(1,3)-D-glucan synthase by this compound has profound consequences for the structural integrity of the fungal cell wall. scispace.comacs.org β-(1,3)-D-glucan provides essential rigidity and osmotic stability to the cell. scispace.com Its depletion from the cell wall leads to a weakened structure that is unable to withstand the internal osmotic pressure of the fungal cell. scispace.comacs.org This results in osmotic instability and, ultimately, cell lysis and death, which is the basis for the fungicidal activity of echinocandins against many susceptible fungi. acs.orgasm.org The disruption of the cell wall also leads to observable morphological changes in the fungal cells. asm.orgnih.gov
Interactions with Target Enzyme Subunits (e.g., FKS proteins)
The β-(1,3)-D-glucan synthase enzyme complex is composed of at least two subunits: a large, integral membrane catalytic subunit known as Fks (for FK506-sensitive) and a regulatory subunit, Rho1p, which is a GTP-binding protein. scispace.comnih.gov this compound, like other echinocandins, is believed to directly target the Fks1p subunit of the enzyme complex. scispace.comacs.orgnih.gov The binding of this compound to the Fks1p subunit is what leads to the non-competitive inhibition of the enzyme's catalytic activity. scispace.comacs.org
Mutations within the FKS1 gene are a primary mechanism by which some fungi, such as Candida species, can develop resistance to echinocandins. scispace.comnih.gov These mutations often occur in specific, highly conserved regions of the gene referred to as "hot spots," leading to amino acid substitutions in the Fks1p protein that reduce the binding affinity of the drug. scispace.com
Cellular and Morphological Effects on Fungal Pathogens in vitro
The inhibition of β-(1,3)-D-glucan synthesis by this compound induces distinct cellular and morphological changes in susceptible fungal pathogens. While much of the detailed morphological research has been conducted with the closely related Pneumocandin B0, the effects are characteristic of the pneumocandin class. In filamentous fungi like Aspergillus fumigatus, exposure to pneumocandins leads to profound alterations in hyphal growth. asm.orgnih.govcapes.gov.br These changes include the development of abnormally swollen germ tubes and highly branched hyphal tips. asm.orgnih.govcapes.gov.br Electron microscopy has confirmed that these lipopeptides cause changes in the cell walls of drug-treated germlings, resulting in stubby growth with thickened walls and a conspicuous dark outer layer. asm.orgnih.govcapes.gov.br The specificity of the drug for its target is highlighted by the observation that the rest of the hyphal tip ultrastructure remains largely unaffected. asm.orgnih.govcapes.gov.br
In yeasts such as Candida albicans, echinocandins, the class to which this compound belongs, cause significant cell enlargement and distortion, which ultimately inhibits cell proliferation. scispace.comjfda-online.com
Pre Clinical and in Vitro Antifungal Spectrum and Potency of Pneumocandin A0
Activity Against Candida Species (e.g., C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis) in vitro
Pneumocandin A0 and its derivatives have demonstrated significant in vitro activity against a range of Candida species, including those that are frequently implicated in clinical infections. Studies have shown that these compounds are potent inhibitors of Candida albicans, Candida glabrata, and Candida tropicalis. nih.govasm.orgnih.gov Their efficacy extends to strains that have developed resistance to other antifungal classes, such as azoles. nih.govasm.orgnih.gov
Specifically, the water-soluble pneumocandin derivative, L-733,560, exhibited strong activity against C. albicans, T. glabrata (now C. glabrata), and C. tropicalis. nih.gov Another derivative, L-743,872, also showed excellent activity against azole-susceptible and -resistant strains of C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. asm.orgnih.govnih.gov However, the activity against Candida krusei and Candida parapsilosis has been noted to be comparatively less potent for some pneumocandin analogs. nih.govasm.orgnih.gov For instance, while still effective, the mean minimum inhibitory concentrations (MICs) for L-733,560 were higher for C. krusei and C. parapsilosis compared to other Candida species. nih.gov Similarly, L-743,872 was found to be less active against C. krusei. asm.orgnih.gov
The fungicidal action of pneumocandins against Candida species is a notable characteristic. nih.govoup.com Growth inhibition kinetic studies with L-733,560 against Candida albicans revealed fungicidal activity within 3 to 5 hours. nih.gov This rapid killing effect is a significant advantage in treating invasive candidiasis.
Interactive Data Table: In Vitro Activity of Pneumocandin Derivatives Against Candida Species
| Compound | Candida Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| L-733,560 | C. albicans | nih.gov | ||
| L-733,560 | C. glabrata | nih.gov | ||
| L-733,560 | C. tropicalis | nih.gov | ||
| L-733,560 | C. krusei | 0.78 | nih.gov | |
| L-733,560 | C. parapsilosis | 0.72 | nih.gov | |
| L-743,872 | C. albicans | asm.orgnih.govnih.gov | ||
| L-743,872 | C. glabrata | asm.orgnih.govnih.govnih.gov | ||
| L-743,872 | C. tropicalis | asm.orgnih.govnih.gov | ||
| L-743,872 | C. parapsilosis | asm.orgnih.govnih.gov | ||
| L-743,872 | C. krusei | asm.orgnih.govnih.gov |
*Specific MIC ranges were not always provided in the summarized search results.
Activity Against Aspergillus Species (e.g., A. fumigatus) in vitro
This compound and its analogs have demonstrated in vitro activity against Aspergillus species, most notably Aspergillus fumigatus, a primary cause of invasive aspergillosis. uniprot.orgasm.orgasm.orgnih.gov While some earlier findings suggested limited efficacy against A. fumigatus for this compound itself, newer genetically engineered and semisynthetic derivatives have shown more potent effects. nih.govmdpi.com
For instance, pneumocandins F and G, which are metabolites derived from genetic manipulation, were found to be more potent in vitro against A. fumigatus than the parent compounds this compound and B0. uniprot.orgnih.gov The pneumocandin derivative L-743,872 also exhibited in vitro antifungal activity against Aspergillus flavus and Aspergillus fumigatus. asm.orgasm.org It is important to note that the activity of echinocandins, the class to which pneumocandins belong, against Aspergillus species is generally considered fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells. oup.com This action is characterized by damage to the hyphal tips and branch points of the growing fungus. oup.com
The evaluation of in vitro activity against molds like Aspergillus can be more complex than for yeasts. Instead of a complete inhibition of growth, a "trailing" effect is often observed, where some residual growth occurs even at concentrations above the MIC. asm.org This has led to the use of an alternative endpoint, the Minimum Effective Concentration (MEC), which is defined as the lowest drug concentration that causes the formation of aberrant, short, and stubby hyphal branches. asm.org
Comparative Studies of this compound with Other Echinocandins and Antifungal Classes in vitro
Comparative in vitro studies have positioned pneumocandins and their derivatives as potent antifungal agents, often demonstrating superiority over other classes, particularly azoles, against certain resistant strains.
The water-soluble pneumocandin L-733,560 was compared with amphotericin B, fluconazole (B54011), ketoconazole, itraconazole, and flucytosine against 107 pathogenic strains of Candida and Torulopsis. nih.gov L-733,560 showed the best activity with the lowest MICs against C. albicans, T. glabrata, and C. tropicalis, and importantly, it was also effective against multi-azole-resistant isolates. nih.gov
Another derivative, L-743,872, was evaluated against 108 Candida strains and compared with various other antifungals. asm.orgnih.gov It demonstrated the best activity against both azole-susceptible and -resistant strains of several Candida species. asm.orgnih.gov A direct comparison between the echinocandin LY303366 and the pneumocandin MK-0991 (formerly L-743,872) showed that both had prominent activity against Candida species, including the often-resistant C. glabrata and C. krusei. nih.govasm.org Their spectrum of activity differed from fluconazole, which had marginal activity against these two species. nih.govasm.org
Genetically engineered pneumocandin analogues have also been compared to the parent compounds. Pneumocandins F and G were found to be more potent in vitro against Candida species and Aspergillus fumigatus than Pneumocandins A0 and B0. nih.gov Furthermore, mutasynthesis has yielded new pneumocandin congeners with altered side chains, some of which, like pneumocandin I, exhibit elevated antifungal activity compared to pneumocandin B0, the precursor to caspofungin. acs.orgnih.gov
Evaluation of Minimal Inhibitory Concentrations (MICs) and IC50 Values in Laboratory Settings
The in vitro potency of this compound and its derivatives is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50). These values are determined through standardized laboratory methods, such as broth microdilution assays. nih.govnih.gov
For the pneumocandin derivative L-733,560, mean MICs against various Candida species were determined to be 0.15 µg/ml for C. lusitaniae, 0.72 µg/ml for C. parapsilosis, and 0.78 µg/ml for C. krusei. nih.gov Studies with the echinocandin anidulafungin (B1665494), which is structurally related to pneumocandins, showed it to be more active in vitro against C. albicans, C. tropicalis, C. glabrata, and C. krusei when compared to fluconazole and itraconazole. oup.com
The determination of these values can be influenced by the specific testing conditions. For instance, for the pneumocandins L-733,560 and L-743,872, the measured MICs could be significantly altered by varying the test format (microdilution vs. macrodilution), the time of reading, and the test medium. oup.com
IC50 values, which measure the concentration required to inhibit 50% of a biological or biochemical function, are also crucial. For example, the IC50 of pneumocandin B0 against (1,3)-β-D-glucan synthase, the target enzyme, was found to be a potent 15 nM. asm.org Genetically engineered pneumocandins have shown IC50 values against C. albicans 1,3-β-glucan synthase in the range of 0.49 to 0.72 µg/ml. researchgate.net
Interactive Data Table: MIC and IC50 Values for Pneumocandin Derivatives
| Compound/Analog | Organism/Target | Test Method | Value (µg/mL) | Reference |
| L-733,560 | C. lusitaniae | Broth Microdilution (Mean MIC) | 0.15 | nih.gov |
| L-733,560 | C. parapsilosis | Broth Microdilution (Mean MIC) | 0.72 | nih.gov |
| L-733,560 | C. krusei | Broth Microdilution (Mean MIC) | 0.78 | nih.gov |
| Anidulafungin | C. albicans | Broth Microdilution (MFC50) | 0.12 | oup.com |
| Anidulafungin | C. albicans | Broth Microdilution (MFC90) | 0.5 | oup.com |
| Pneumocandin B0 | A. fumigatus Glucan Synthase | Enzyme Inhibition Assay (IC50) | 0.015 (15 nM) | asm.org |
| FR209602 | C. albicans Glucan Synthase | Enzyme Inhibition Assay (IC50) | 0.49 | researchgate.net |
| FR209603 | C. albicans Glucan Synthase | Enzyme Inhibition Assay (IC50) | 0.64 | researchgate.net |
| FR209604 | C. albicans Glucan Synthase | Enzyme Inhibition Assay (IC50) | 0.72 | researchgate.net |
Genetic and Biosynthetic Engineering for Pneumocandin A0 Analogues and Yield Improvement
Strategies for Manipulating the Pneumocandin Biosynthetic Pathway in Producer Organisms
Direct manipulation of the pneumocandin biosynthetic gene cluster allows for precise control over the final molecular structure and production levels. Key strategies include the targeted deletion of genes to produce specific analogues and the overexpression of crucial biosynthetic genes to increase titers.
Gene Deletion and Inactivation for Analog Production (e.g., GLOXY4 disruption for Pneumocandin B0 exclusive production)
A cornerstone of pneumocandin engineering is the targeted inactivation of specific genes to redirect the biosynthetic pathway. A prominent example is the disruption of the GLOXY4 gene. nih.gov This gene encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key amino acid residue in pneumocandin A0. nih.gov By inactivating GLOXY4, the production of this compound is abolished. nih.govresearchgate.net Instead, the pathway defaults to using 3S-hydroxyl-L-proline at this position, leading to the exclusive production of pneumocandin B0, the direct precursor for the semi-synthetic antifungal drug caspofungin. nih.govnih.gov
This single genetic modification not only simplifies the product profile, making purification more straightforward, but also significantly boosts the yield of the desired compound. nih.gov Reports indicate that the titer of pneumocandin B0 increased by as much as 9.5-fold in the GLOXY4 disruption mutant compared to the wild-type strain. nih.govresearchgate.net This rational engineering approach provides a more efficient alternative to traditional methods of random mutagenesis and medium optimization for increasing pneumocandin B0 production. nih.gov Further gene inactivation studies, such as the disruption of GLP450-1, GLP450-2, and GLOXY1, have generated a variety of other pneumocandin analogues with altered hydroxylation patterns, enabling detailed exploration of structure-activity relationships. nih.govuniprot.org
Mutasynthesis Approaches for Novel this compound Derivatives
Mutasynthesis combines genetic modification with chemical synthesis, allowing for the creation of novel compounds that are not naturally produced. This technique involves blocking the synthesis of a natural precursor and supplying a synthetic analogue in its place, which is then incorporated by the organism's biosynthetic machinery.
Incorporation of Exogenous Precursors and Alternative Side Chains
A key application of mutasynthesis in pneumocandin engineering involves modifying the lipophilic side chain, which is crucial for antifungal activity. annualreviews.org By disrupting the GLPKS4 gene, which encodes the polyketide synthase responsible for synthesizing the native 10R,12S-dimethylmyristoyl side chain, researchers create a mutant strain incapable of producing pneumocandins. acs.orgresearchgate.net When this mutant is fed various exogenous fatty acids, the acyl-AMP ligase (GLligase) can recognize and attach these alternative precursors to the hexapeptide core, generating a library of novel pneumocandin analogues. acs.orgresearchgate.net
This method has been successfully used to incorporate straight-chain fatty acids such as myristic (C14), pentadecanoic (C15), and palmitic (C16) acids, resulting in the production of new this compound and B0 derivatives. acs.orgnih.gov However, the substrate flexibility of the ligase is not unlimited; attempts to incorporate lauric, linoleic, stearic, and aleuritic acids did not yield detectable pneumocandin-like products. acs.org
Characterization of Engineered this compound Analogues and Their Antifungal Properties in vitro
Novel pneumocandin analogues created through mutasynthesis are rigorously characterized to determine their structure and biological activity. High-resolution mass spectrometry and NMR spectroscopy are used to confirm the chemical structures of the new compounds. nih.gov The antifungal efficacy of these engineered analogues is then assessed in vitro against a panel of pathogenic fungi, including various Candida species and Aspergillus fumigatus. nih.govnih.gov
These studies measure the minimum inhibitory concentration (MIC) or minimal effective concentration (MEC) to quantify the potency of the new derivatives. Biological evaluation of pneumocandins with modified C14, C15, and C16 side chains revealed that all tested analogues retained strong antifungal activity. nih.gov Notably, some of the new congeners demonstrated elevated antifungal activity compared to the natural pneumocandin B0. researchgate.netnih.gov This process is vital for identifying promising new candidates for further drug development.
Rational Design of this compound Derivatives with Modified Side Chains for Enhanced Activity
Rational design leverages the understanding of structure-activity relationships (SAR) to create new derivatives with improved therapeutic properties. By analyzing how specific structural modifications affect antifungal potency, researchers can design novel side chains predicted to enhance activity or reduce toxicity. uniroma1.it
The lipophilic side chain is a key determinant of both antifungal potency and hemolytic properties in echinocandins. annualreviews.orguniroma1.it Rational design efforts, therefore, often focus on modifying this part of the molecule. For example, SAR studies have shown that the length and lipophilicity of the side chain are critical for optimal activity. annualreviews.org By combining SAR knowledge with mutasynthesis, researchers can test rationally designed precursor molecules. For instance, the successful incorporation of alternative fatty acids has expanded the understanding of the SAR between side chain length and antifungal activity. nih.gov This synergy between rational design and genetic engineering allows for a more targeted approach to creating next-generation antifungal drugs with superior efficacy and safety profiles. researchgate.netnih.gov
Development of High-Yield Microbial Strains for Specific Pneumocandin Production
The industrial-scale production of specific pneumocandins, particularly Pneumocandin B0, the precursor for the antifungal drug caspofungin, has been significantly advanced through the genetic and biosynthetic engineering of the producing fungus, Glarea lozoyensis. In its wild-type state, G. lozoyensis produces a mixture of pneumocandins, with this compound often being a major product, complicating the downstream purification of the desired Pneumocandin B0. nih.govmdpi.com Early efforts to enhance Pneumocandin B0 production involved extensive classical strain improvement through random mutagenesis and optimization of fermentation media. nih.govresearchgate.net These methods successfully shifted the production ratio in favor of Pneumocandin B0. For instance, iterative rounds of mutagenesis and medium optimization by Merck researchers altered the this compound to Pneumocandin B0 ratio from 7:1 to 1:80. nih.gov
More recent advancements have focused on rational and systems-level metabolic engineering to create high-yield strains that produce specific pneumocandins, often by eliminating the production of this compound and other analogues.
A pivotal strategy in engineering G. lozoyensis for specific production has been the targeted disruption of genes responsible for creating structural diversity in the pneumocandin family. asm.org The key difference between this compound and B0 lies in the amino acid at position six of the hexapeptide core; this compound contains 3S-hydroxyl-4S-methyl-L-proline, while Pneumocandin B0 contains 3S-hydroxyl-L-proline. uniprot.org The biosynthesis of the unique 4S-methyl-l-proline residue in this compound is catalyzed by the enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase. nih.govasm.org
Researchers successfully engineered G. lozoyensis strains to exclusively produce Pneumocandin B0 by disrupting the GLOXY4 gene. researchgate.netasm.org The absence of a functional GLOXY4 enzyme abolishes the production of 4S-methyl-l-proline, thereby preventing the synthesis of this compound. nih.gov This metabolic block redirects the biosynthetic pathway to use 3S-hydroxyl-l-proline at the hexapeptide core's sixth position, resulting in the exclusive and high-yield production of Pneumocandin B0. nih.govasm.org Deletion of GLOXY4 was reported to increase Pneumocandin B0 production by as much as 9.5- to ten-fold. researchgate.netresearchgate.net
Further refinements have been achieved using advanced gene-editing tools like CRISPR-Cas9, which allow for precise and efficient genetic manipulation in G. lozoyensis. oup.comacs.org This technology has been used to eliminate other byproducts, such as Pneumocandin C0. By replacing the native proline hydroxylase gene, gloF, with a heterologous gene, ap-htyE, from another fungus, engineers were able to abolish the production of Pneumocandin C0, further simplifying the product profile and enhancing the purity of Pneumocandin B0 in the fermentation broth. acs.orgnih.govfrontiersin.org
Systems metabolic engineering, combining multi-omics analysis with multilevel genetic modifications, has led to even greater yield improvements. In one study, a high-yield strain was developed from a parent strain (itself improved by Atmospheric and Room Temperature Plasma (ARTP) mutagenesis) through a series of targeted modifications. researchgate.netnih.gov These included:
Overexpression of rate-limiting enzymes : The thioesterase GLHYD, two cytochrome P450s (GLP450s), and chorismate synthase (GLCS) were overexpressed to boost the biosynthetic pathway's throughput. researchgate.netnih.gov
Elimination of competing pathways : Genes responsible for producing competing secondary metabolites, namely 6-methylsalicylic acid and pyranidine E, were knocked out to channel metabolic flux towards pneumocandin synthesis. researchgate.netnih.gov
Upregulation of transcription : The global transcriptional activator GLHYP was overexpressed to enhance the expression of the entire pneumocandin biosynthetic gene cluster. researchgate.netnih.gov
This combinatorial approach resulted in a 108.7% increase in Pneumocandin B0 titer, reaching 2.63 g/L in shake-flask cultures. researchgate.netnih.gov
The table below summarizes key research findings in the development of high-yield G. lozoyensis strains for specific pneumocandin production.
Table 1: Genetic Engineering Strategies for Improved Pneumocandin Production in G. lozoyensis
| Parent Strain | Engineering Strategy | Key Gene(s) Targeted | Outcome | Reference |
|---|---|---|---|---|
| Wild-Type | Gene Disruption | GLOXY4 | This compound production abolished; exclusive production of Pneumocandin B0 with a 9.5-fold increase. | researchgate.net |
| G. lozoyensis ATCC 74030 | ARTP Mutagenesis | Not specified (random mutagenesis) | Pneumocandin B0 yield increased 1.39-fold (from 810 mg/L to 1134 mg/L). | tandfonline.com |
| G. lozoyensis SIPI1208 | CRISPR/Cas9 Gene Replacement | gloF (replaced with ap-htyE) | Pneumocandin C0 production abolished; retained Pneumocandin B0 production, improving product specificity. | acs.orgfrontiersin.org |
| ARTP Mutant (Z00) | Systems Metabolic Engineering (Overexpression, Knockout, Activation) | GLHYD, GLP450s, GLCS, GLHYP (overexpressed); 6-MA and pyrE pathway genes (knocked out) | Pneumocandin B0 titer increased by 108.7%, reaching 2.63 g/L. | researchgate.netnih.gov |
Mechanisms of Fungal Resistance to Echinocandin Class Antifungals Including Pneumocandin A0
Genetic Basis of Resistance: FKS Gene Mutations
The primary mechanism of acquired resistance to echinocandins, including by extension Pneumocandin A0, involves point mutations in the FKS genes. mdpi.com These genes, such as FKS1, FKS2, and FKS3, encode the catalytic subunit of the β-(1,3)-D-glucan synthase enzyme complex. researchgate.net In Candida albicans, mutations are most commonly found in the FKS1 gene, while in Candida glabrata, mutations can occur in both FKS1 and FKS2. mdpi.comnih.gov
These mutations are frequently located in specific conserved regions of the FKS genes known as "hot spots". nih.govoup.com For instance, in Aspergillus fumigatus, a point mutation in the hot spot 1 region of the fks1 gene can confer resistance. asm.org Similarly, studies on Saccharomyces cerevisiae have identified single amino acid substitutions in Fks1p that lead to selective resistance to specific echinocandin-type inhibitors. nih.gov Research on spontaneous C. albicans mutants resistant to a this compound analog demonstrated that these mutations mapped to the FKS1 gene. nih.gov The resulting amino acid changes in the Fks proteins reduce the sensitivity of the glucan synthase enzyme to the inhibitory effects of echinocandins. nih.govoup.com
Below is a table summarizing key information about FKS gene mutations and their role in echinocandin resistance.
| Fungal Species | Associated FKS Gene(s) | Common Mutation Location | Impact on Susceptibility | Reference(s) |
| Candida albicans | FKS1 | Hot Spot 1 | Reduced susceptibility to echinocandins | mdpi.comnih.gov |
| Candida glabrata | FKS1, FKS2 | Hot Spot 1 & 2 | Reduced susceptibility, Fks2 mutations more frequent | nih.govasm.org |
| Aspergillus fumigatus | fks1 | Hot Spot 1 | Confers resistance to echinocandins | asm.org |
| Saccharomyces cerevisiae | FKS1 | Various | Selective resistance to specific echinocandins | nih.gov |
Molecular Alterations in β-(1,3)-D-Glucan Synthase Leading to Decreased Susceptibility
Mutations in the FKS genes directly translate to molecular alterations in the β-(1,3)-D-glucan synthase enzyme, the target of this compound. nih.gov These alterations, typically amino acid substitutions in the Fks1p and Fks2p subunits, decrease the enzyme's binding affinity for echinocandin drugs. nih.govnih.gov This reduced sensitivity can be substantial, with some mutations decreasing the enzyme's sensitivity to echinocandins by several orders of magnitude. plos.orgasm.org
The "hot spot" regions where these mutations cluster are critical for the enzyme's interaction with the drug. chemrxiv.org Structural studies of the FKS1 protein have revealed that echinocandin-resistant mutations are located near transmembrane domains, and these mutations can lead to altered lipid arrangements around the enzyme. nih.gov This suggests that the resistance mechanism may involve changes in the enzyme's microenvironment within the cell membrane, affecting drug accessibility or binding. nih.govnih.gov
In some cases, even without direct mutations in the FKS genes, exposure to echinocandins can induce modifications to the glucan synthase enzyme that render it insensitive to the drug. nih.govasm.org This indicates that post-translational modifications or changes in the lipid microenvironment surrounding the enzyme can also contribute to decreased susceptibility. nih.govasm.org
Cross-Resistance Patterns within the Echinocandin Class
A significant consequence of FKS hot-spot mutations is the development of cross-resistance among the different drugs within the echinocandin class. nih.gov This means that a mutation conferring resistance to one echinocandin, such as caspofungin, will likely result in decreased susceptibility to others, including micafungin (B1204384) and anidulafungin (B1665494). mdpi.comnih.gov While the degree of resistance can vary between the different echinocandins, the underlying mechanism is the same: an altered drug target. nih.gov
Studies have shown that clinical isolates with FKS mutations exhibit elevated minimum inhibitory concentrations (MICs) for all approved echinocandins. nih.gov For example, Candida isolates with mutations in the FKS1 hot-spot region show cross-resistance to caspofungin, micafungin, and anidulafungin. nih.gov Similarly, in Aspergillus fumigatus, an engineered mutation in fks1 conferred resistance to all three echinocandins. oup.com
However, the extent of cross-resistance can be influenced by the specific mutation and the particular echinocandin. For instance, some studies have observed that anidulafungin may retain lower MIC values against certain resistant strains compared to caspofungin and micafungin. nih.gov The table below illustrates the general pattern of cross-resistance.
| Echinocandin | Cross-Resistance Observed with FKS Mutations | General Trend | Reference(s) |
| Caspofungin | Yes | Resistance often extends to other echinocandins. | mdpi.comnih.gov |
| Micafungin | Yes | Strains resistant to other echinocandins are typically also resistant to micafungin. | nih.gov |
| Anidulafungin | Yes | Often shows cross-resistance, though may have lower MICs against some resistant isolates. | nih.gov |
It is important to note that some fungal species, such as Cryptococcus neoformans and Fusarium species, exhibit intrinsic resistance to echinocandins because β-(1,3)-glucan is a minor component of their cell walls. nih.govbiorxiv.org
Cellular Adaptive Responses to Glucan Synthase Inhibition
Beyond direct modifications of the drug target, fungi have developed cellular adaptive responses to cope with the stress induced by glucan synthase inhibition. nih.govasm.org When β-(1,3)-glucan synthesis is blocked by drugs like this compound, the fungus activates compensatory mechanisms to maintain cell wall integrity. nih.govnih.gov
A primary adaptive response is the increased synthesis of chitin (B13524), another crucial structural polysaccharide in the fungal cell wall. nih.govresearchgate.net This upregulation of chitin synthesis helps to reinforce the weakened cell wall, allowing the fungus to tolerate the effects of the echinocandin. nih.govresearchgate.net This response is often mediated by cell wall integrity signaling pathways, such as the protein kinase C (PKC), high osmolarity glycerol (B35011) (HOG), and calcineurin pathways. plos.orgnih.govnih.gov These pathways sense cell wall stress and trigger a transcriptional response that includes the upregulation of genes involved in chitin synthesis and other cell wall remodeling processes. researchgate.netnih.gov
Another adaptive mechanism involves the molecular chaperone Hsp90. plos.org Hsp90 plays a role in stabilizing the calcineurin pathway, which is crucial for the fungal stress response to echinocandins. plos.org In Aspergillus fumigatus, a novel resistance mechanism has been identified that does not involve fks1 mutations. Instead, exposure to caspofungin induces the formation of reactive oxygen species (ROS), which in turn alters the lipid composition of the plasma membrane surrounding the glucan synthase enzyme, rendering it insensitive to the drug. asm.org
These adaptive responses can lead to reduced drug susceptibility and may promote the development of more stable, mutation-based resistance. nih.govasm.org
Future Directions in Pneumocandin A0 Research
Advanced Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthetic gene cluster for pneumocandins has been largely characterized, revealing a sophisticated enzymatic machinery involving a nonribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and numerous tailoring enzymes. researchgate.net The pathway involves the synthesis of unusual amino acid precursors which are then assembled on the multimodular NRPS enzyme, GloA. nih.gov However, critical gaps in our understanding of this intricate process remain, and their elucidation is a primary future goal.
A key unresolved step lies in the formation of 3S-hydroxy-4R-methyl-l-proline, the unique amino acid at the sixth position of the Pneumocandin A0 peptide core. nih.gov This residue is derived from L-leucine through an oxidation reaction catalyzed by the dioxygenase GloC (GLOXY4), which forms a cyclic imine intermediate. nih.govresearchgate.net This imine is then reduced to 4R-methyl-l-proline before a final hydroxylation step. The specific enzyme responsible for this crucial reduction step remains uncharacterized. nih.govresearchgate.netresearchgate.net Identifying and characterizing this reductase is essential for a complete understanding of the pathway and for harnessing the full biosynthetic machinery for engineered applications.
Furthermore, while the enzymes responsible for creating the 10R,12S-dimethylmyristoyl side chain (PKS GloL) and activating it for attachment (acyl-AMP ligase GLligase) have been identified, the precise molecular details of the "lipoinitiation" step are not fully understood. nih.gov This critical reaction involves the transfer of the lipid side chain to the first module of the NRPS assembly line. nih.gov Future research must focus on the protein-protein interactions and catalytic dynamics between the PKS, the ligase, and the NRPS to fully comprehend how the lipid is channeled and loaded to initiate peptide synthesis. A detailed biochemical and structural characterization of this tri-enzyme interaction would provide a blueprint for engineering hybrid lipopeptides with novel lipid moieties.
Further Structural-Activity Relationship Studies for Novel this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to transforming a natural product lead into an optimized therapeutic. For this compound, initial forays into this area have proven highly fruitful, suggesting that its natural structure is a launchpad for creating derivatives with superior properties. Future research should systematically expand on these preliminary findings.
One promising avenue is the continued exploration of hydroxylation patterns. Genetic manipulation studies, wherein specific hydroxylase enzymes within the biosynthetic cluster were inactivated, have generated novel pneumocandin analogues. researchgate.net For example, the targeted disruption of genes like GLOXY1, GLP450-1, and GLP450-2 resulted in pneumocandins F and G, which exhibited more potent in vitro activity against key fungal pathogens like Candida species and Aspergillus fumigatus than the parent compounds this compound and B0. researchgate.net This demonstrates that not all hydroxyl groups are essential for activity and that their selective removal can be beneficial. Future work should involve a more combinatorial approach to gene knockouts to create a wider library of analogues with varied hydroxylation patterns, enabling a deeper understanding of each hydroxyl group's contribution to efficacy and safety.
Another key area for SAR exploration is the N-acyl side chain, which is crucial for antifungal activity. Recent mutasynthesis experiments, where the native PKS gene (GLPKS4) was deleted and the mutant strain was fed various fatty acids, successfully produced a range of new pneumocandins. nih.gov This approach yielded pneumocandin I, which possesses a straight C15 side chain (pentadecanoic acid) and displays elevated antifungal activity while maintaining a hemolytic safety profile comparable to Pneumocandin B0. nih.gov These results highlight the plasticity of the acyl-AMP ligase (GLligase) and its potential for accepting alternative substrates. nih.gov A major future direction is to leverage this promiscuity by screening a much broader library of natural and synthetic fatty acids—including those with different lengths, branching patterns, and terminal functional groups—to fine-tune the lipophilicity and target interactions of the molecule for an improved therapeutic window. nih.govuniroma1.it
Biotechnological Innovations for Sustainable and Diversified Production
The native production of this compound in G. lozoyensis is often suboptimal for industrial-scale demands. nih.gov Therefore, significant future research must be directed towards applying modern biotechnological tools to create robust and efficient production platforms.
Systems and synthetic biology offer a powerful paradigm for strain improvement. As successfully demonstrated for the closely related Pneumocandin B0, a multi-omics approach combining genomics, transcriptomics, and metabolomics can identify metabolic bottlenecks and competing pathways. nih.govresearchgate.net Future efforts should apply this strategy to this compound-producing strains. This involves overexpressing rate-limiting enzymes in the biosynthetic cluster, such as the thioesterase GLHYD and specific P450 monooxygenases, while simultaneously deleting gene clusters for competing secondary metabolites that drain precursor pools. nih.govresearchgate.net Furthermore, overexpression of key transcriptional activators can upregulate the entire biosynthetic gene cluster for enhanced productivity. nih.gov
The advent of CRISPR/Cas9 gene editing technology in fungi, including its successful application in G. lozoyensis, provides a tool for rapid, precise, and efficient genetic manipulation. nih.gov This technology will be instrumental in executing the strategies outlined above, from knocking out competing pathways to introducing novel genes and pathways for diversification. For example, CRISPR can be used to systematically characterize unknown genes (like the reductase mentioned in section 9.1) or to engineer the promoter regions of biosynthetic genes to fine-tune their expression levels, thereby optimizing metabolic flux towards the final product. nih.gov
A more ambitious long-term goal is the heterologous expression of the entire this compound biosynthetic gene cluster in a well-characterized industrial host, such as Aspergillus niger or Saccharomyces cerevisiae. researchcommons.org While challenging due to the cluster's size and complexity, a successful transfer could lead to significantly higher titers, simplified downstream processing, and the ability to leverage the advanced genetic toolkits available for these model organisms, enabling more complex engineering for sustainable and diversified production.
Exploration of Molecular Interactions with Fungal Targets at High Resolution
The therapeutic efficacy of this compound stems from its ability to inhibit the enzyme β-(1,3)-D-glucan synthase, a critical component for maintaining fungal cell wall integrity. bioline.org.brnih.gov This enzyme complex, with its catalytic subunit Fks1, is an ideal antifungal target as it is absent in mammalian cells. nih.gov While this general mechanism is well-established, a detailed, high-resolution picture of the molecular interactions between this compound and the Fks1 subunit is currently lacking. chemrxiv.org
A major breakthrough in the field has been the recent determination of the cryo-electron microscopy (cryo-EM) structure of the S. cerevisiae 1,3-β-glucan synthase (Fks1). nih.govresearchgate.net This provides, for the first time, a structural blueprint of the antifungal drug target. The clear future direction is to leverage this advancement to solve the high-resolution cryo-EM or X-ray crystal structure of the Fks1 enzyme in a complex with this compound.
Obtaining such a structure would be transformative. It would allow researchers to visualize the precise binding pocket and identify the specific amino acid residues in Fks1 that make key hydrogen bonding, hydrophobic, and electrostatic contacts with the different moieties of this compound—from its cyclic peptide core to its lipid tail. This atomic-level insight would mechanistically explain its inhibitory action and provide a rational basis for the observed SAR of its analogues. chemrxiv.org Moreover, a high-resolution structure would be invaluable for understanding the mechanisms of drug resistance, which often arise from point mutations in the FKS1 gene. acs.org Ultimately, a detailed structural understanding of the drug-target interaction is the cornerstone of modern structure-based drug design, and it would empower scientists to rationally engineer next-generation pneumocandins with higher affinity, improved specificity, and the ability to circumvent clinical resistance. chemrxiv.orgmdpi.com
Q & A
Q. What structural features differentiate Pneumocandin A0 from other echinocandins, and how do these features influence its bioactivity?
this compound is a cyclic hexapeptide with a unique hydroxylated ornithine residue linked to a dimethylmyristate tail via an amide bond . Unlike Pneumocandin B0, it contains a 4-methyl-3-hydroxyproline (4-Me3-Hyp) at position 6, derived from L-leucine, whereas B0 has trans-3-hydroxyproline (3-Hyp) derived from L-proline . These structural differences impact antifungal selectivity; A0 is less potent than B0 against Pneumocystis carinii but serves as a precursor for semisynthetic derivatives .
Q. How is this compound biosynthesized in Glarea lozoyensis, and what key enzymes are involved?
Biosynthesis involves a hybrid polyketide synthase–nonribosomal peptide synthetase (PKS–NRPS) system. The 4-Me3-Hyp residue in A0 originates from L-leucine via oxidative cyclization, while other hydroxyproline residues derive from L-proline . Key enzymes include cytochrome P450 monooxygenases for hydroxylation and methyltransferases for methylation. Strain engineering (e.g., ATCC 74030) has shifted production toward B0 by suppressing A0-specific pathways .
Q. What are the standard methods for isolating and purifying this compound from fermentation broth?
Initial enrichment uses PSN chromatography, followed by silica gel thin-layer chromatography (TLC) with dichloromethane/methanol/water mixtures . Large-scale purification employs normal-phase HPLC. Challenges include separating A0 from co-produced isomers (e.g., B0, C0) due to structural similarity .
Q. Which analytical techniques are validated for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard for quantification. Nuclear magnetic resonance (NMR) is used for structural confirmation, particularly to resolve hydroxylation and methylation patterns . Method validation follows ICH guidelines for specificity, accuracy, and precision .
Advanced Research Questions
Q. How can fermentation parameters be optimized to minimize this compound production in favor of its derivatives (e.g., B0)?
Strain mutagenesis (e.g., UV/chemical mutagenesis) and media optimization (carbon/nitrogen ratio, pH, dissolved oxygen) are critical. For example, G. lozoyensis ATCC 74030 produces B0 predominantly (A0:B0 = 1:80) by altering precursor availability (e.g., leucine vs. proline) . Statistical approaches like response surface methodology (RSM) can model interactions between variables (e.g., temperature, agitation) .
Q. What experimental designs are effective for resolving co-elution of this compound with structural analogs during chromatography?
A full factorial design can optimize mobile phase composition (e.g., acetonitrile/water gradients) and column temperature. For example, X3 and C18 chromatographic media improve resolution of A0 from B0/C0 . Pareto analysis identifies critical factors (e.g., solvent polarity, flow rate) .
Q. How do transcriptomic studies explain the regulatory mechanisms behind this compound biosynthesis under stress conditions?
RNA-seq analysis reveals upregulation of pks-nrps gene clusters under nitrogen limitation. Fatty acid supplementation (e.g., stearic acid) activates β-oxidation pathways, increasing acetyl-CoA pools for polyketide synthesis . Triacylglycerol accumulation in lipid droplets correlates with enhanced A0 storage .
Q. What statistical approaches are recommended for optimizing downstream recovery of this compound while minimizing degradation?
A two-level factorial design evaluates agitation time, solvent volume, and wash cycles. For A0, isobutanol maximizes extraction efficiency (>90% recovery), while agitation time (≥2 hours) and multiple solvent washes reduce impurities . Half-normal plots prioritize significant variables (e.g., solvent wash > agitation time) .
Q. How can chemoinformatic tools predict the stability of this compound under varying pH and temperature conditions?
Molecular dynamics simulations model hemiaminal ring-opening kinetics at acidic pH (e.g., pH <5). Accelerated stability studies (ICH Q1A) combined with LC-MS identify degradation products (e.g., caspofungin precursors) .
Q. What methodologies address contradictions in reported bioactivity data for this compound across studies?
Meta-analysis using PRISMA guidelines can reconcile discrepancies. For example, in vitro studies may report lower A0 activity due to isomer contamination, whereas in vivo models (e.g., immunosuppressed rats) show efficacy against P. carinii when purity exceeds 95% .
Methodological Frameworks
How to formulate a PICOT research question for studying this compound’s efficacy in fungal infection models?
- P (Population): Immunocompromised murine models with invasive candidiasis.
- I (Intervention): Intravenous this compound (1–5 mg/kg/day).
- C (Comparison): Caspofungin or native B0.
- O (Outcome): Reduction in fungal burden (CFU/mL) at 7 days.
- T (Time): 14-day survival analysis.
This framework aligns with antifungal drug development pipelines .
Q. What guidelines ensure reproducibility in this compound research?
Follow FAIR principles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
